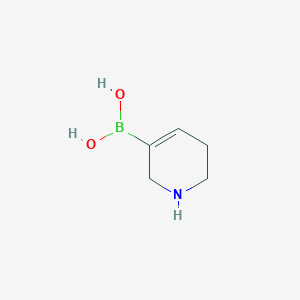
2-Methoxy-6-propylnaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-propylnaphthalen-1-amine is an organic compound with the molecular formula C₁₄H₁₇NO It is a derivative of naphthalene, characterized by a methoxy group at the 2-position and a propyl group at the 6-position, with an amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-propylnaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the core structure.
Methoxylation: Introduction of a methoxy group at the 2-position of naphthalene. This can be achieved through a reaction with methanol in the presence of a catalyst.
Propylation: Introduction of a propyl group at the 6-position. This step involves the use of propyl halides in the presence of a base.
Amination: Introduction of an amine group at the 1-position. This can be done through a reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods
For industrial-scale production, the process may involve:
Catalytic Hydrogenation: Using a metallic-type hydrogenation catalyst such as palladium/carbon, platinum/carbon, or nickel, methoxy acetone and ammonia are contacted under hydrogen atmosphere.
Optimization: The reaction conditions are optimized for high yield and purity, ensuring the process is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-propylnaphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorination reagents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce various amine derivatives.
Scientific Research Applications
2-Methoxy-6-propylnaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-propylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-ethylnaphthalen-1-amine: Similar structure with an ethyl group instead of a propyl group.
2-Methoxy-6-butyl-naphthalen-1-amine: Similar structure with a butyl group instead of a propyl group.
6-Methoxy-2-naphthylpropanamide: A derivative with a propanamide group instead of an amine group.
Uniqueness
2-Methoxy-6-propylnaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and propyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-methoxy-6-propylnaphthalen-1-amine |
InChI |
InChI=1S/C14H17NO/c1-3-4-10-5-7-12-11(9-10)6-8-13(16-2)14(12)15/h5-9H,3-4,15H2,1-2H3 |
InChI Key |
AWPTXMAEWPMHSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)C(=C(C=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)






![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)

![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)


